molecular formula C8H16O B3251807 (2R)-oct-7-en-2-ol CAS No. 211695-55-5

(2R)-oct-7-en-2-ol

Cat. No.: B3251807
CAS No.: 211695-55-5
M. Wt: 128.21 g/mol
InChI Key: HSHUHVOEMVTVRS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Oct-7-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the seventh carbon atom and a hydroxyl group at the second carbon atom in the R-configuration

Scientific Research Applications

(2R)-Oct-7-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the biosynthesis of natural products and pheromones.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-Oct-7-en-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of oct-7-en-2-one using chiral catalysts. Another method includes the hydroboration-oxidation of oct-7-en-2-ene, which provides the desired alcohol with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of oct-7-en-2-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction typically occurs under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions: (2R)-Oct-7-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form oct-7-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to oct-7-en-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form oct-7-en-2-yl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

    Oxidation: Oct-7-en-2-one.

    Reduction: Oct-7-en-2-ol.

    Substitution: Oct-7-en-2-yl chloride or bromide.

Mechanism of Action

The mechanism of action of (2R)-Oct-7-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also participate in enzymatic reactions, where it undergoes oxidation or reduction, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-Oct-7-en-2-ol: The enantiomer of (2R)-Oct-7-en-2-ol, differing in the configuration at the second carbon atom.

    Oct-7-en-2-one: The oxidized form of this compound.

    Oct-7-en-2-yl chloride: A derivative formed by substituting the hydroxyl group with a chlorine atom.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical transformations.

Properties

IUPAC Name

(2R)-oct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUHVOEMVTVRS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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